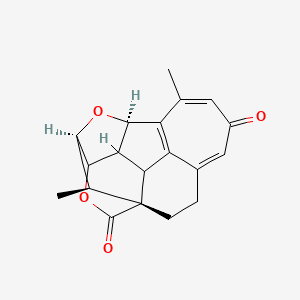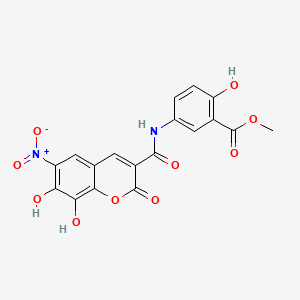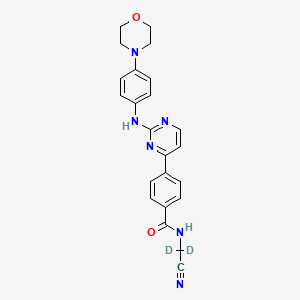
Guanine-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanine-13C,15N2 is a stable isotope-labeled compound of guanine, a purine derivative and one of the fundamental components of nucleic acids (DNA and RNA). The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. The specific reaction conditions may vary depending on the desired isotopic labeling pattern and the availability of labeled precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet the standards required for scientific research .
Análisis De Reacciones Químicas
Types of Reactions
Guanine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxo-guanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert guanine to its reduced forms.
Substitution: Guanine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions include 8-oxo-guanine (oxidation), reduced guanine derivatives (reduction), and substituted guanine compounds (substitution) .
Aplicaciones Científicas De Investigación
Guanine-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of DNA and RNA structure, function, and interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and technologies
Mecanismo De Acción
The mechanism of action of Guanine-13C,15N2 involves its incorporation into nucleic acids, where it can be used to trace metabolic pathways and study molecular interactions. The labeled isotopes allow for precise detection and quantification using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine-13C,15N2: A similar compound labeled with the same isotopes but in the form of guanosine, a nucleoside.
Adenine-13C,15N2: Another purine derivative labeled with carbon-13 and nitrogen-15 isotopes.
Cytosine-13C,15N2: A pyrimidine derivative labeled with the same isotopes.
Uniqueness
Guanine-13C,15N2 is unique due to its specific labeling pattern and its role as a fundamental component of nucleic acids. Its stable isotopic labels make it particularly valuable for tracing and studying biochemical processes at a molecular level .
Propiedades
Fórmula molecular |
C5H5N5O |
|---|---|
Peso molecular |
154.11 g/mol |
Nombre IUPAC |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,7+1,8+1 |
Clave InChI |
UYTPUPDQBNUYGX-QWRHZHGESA-N |
SMILES isomérico |
[13CH]1=[15N]C2=C([15NH]1)C(=O)NC(=N2)N |
SMILES canónico |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)

![1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406399.png)



![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)

![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)

